molecular formula C17H25N3O4S B7683947 N-butyl-3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide

N-butyl-3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide

Cat. No. B7683947
M. Wt: 367.5 g/mol
InChI Key: WABONPGVNCROEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H25N3O4S and its molecular weight is 367.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-butyl-3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-butyl-3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with tert-butyl-5-amino-1,2,4-oxadiazole in the presence of a base to form the intermediate tert-butyl-5-(4-methoxybenzenesulfonyl)-1,2,4-oxadiazole. This intermediate is then reacted with N-butylamine to form the final product.

Starting Materials
4-methoxybenzenesulfonyl chloride, tert-butyl-5-amino-1,2,4-oxadiazole, N-butylamine

Reaction
Step 1: 4-methoxybenzenesulfonyl chloride is added to a solution of tert-butyl-5-amino-1,2,4-oxadiazole in the presence of a base such as triethylamine or sodium hydroxide., Step 2: The reaction mixture is stirred at room temperature for several hours until the intermediate tert-butyl-5-(4-methoxybenzenesulfonyl)-1,2,4-oxadiazole is formed., Step 3: N-butylamine is added to the reaction mixture and the mixture is heated to reflux for several hours., Step 4: The reaction mixture is cooled and the product is isolated by filtration or extraction with a suitable solvent.

properties

IUPAC Name

N-butyl-3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-6-7-10-18-25(21,22)12-8-9-14(23-5)13(11-12)15-19-16(24-20-15)17(2,3)4/h8-9,11,18H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABONPGVNCROEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl-3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.